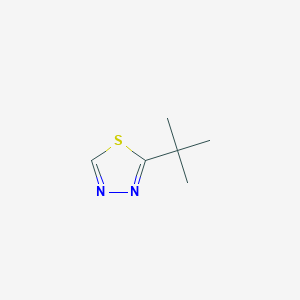

2-Tert-butyl-1,3,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 142.22 .Applications De Recherche Scientifique

Insecticidal Activity :

- Wang et al. (2011) reported that N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles showed promising insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, suggesting the role of 1,2,3-thiadiazoles in pesticide development (Wang et al., 2011).

Anti-Inflammatory and Analgesic Properties :

- Unangst et al. (1992) explored 1,2,4-oxadiazoles and 1,2,4-thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential for anti-inflammatory applications (Unangst et al., 1992).

Antihypertensive Agents :

- Baldwin et al. (1980) synthesized isoelectronic analogues of a beta-adrenergic blocking agent, including thiadiazole derivatives, for potential antihypertensive applications (Baldwin et al., 1980).

Photosynthetic Electron Transport Inhibition :

- Vicentini et al. (2005) found that pyrazole derivatives containing 1,3,4-thiadiazoles exhibited significant inhibitory properties on photosynthetic electron transport, implying their potential use in agricultural chemistry (Vicentini et al., 2005).

Synthesis of 1,3,4‐Thiadiazolesulfonamides :

- Pedregosa et al. (1996) described the synthesis of a new precursor of 1,3,4‐thiadiazolesulfonamides, showcasing the chemical synthesis aspect of thiadiazole derivatives (Pedregosa et al., 1996).

Agricultural Applications :

- Mullican et al. (1993) designed 1,3,4-thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their application in agricultural chemistry (Mullican et al., 1993).

Luminescence in Material Science :

- Qian et al. (2007) synthesized 2-(2'-hydroxyphenyl)benzothiazole-based compounds that exhibited aggregation-induced emission enhancement, hinting at their use in material science (Qian et al., 2007).

Pharmaceutical Research :

- Chauhan et al. (2018) described a method for dimerizing primary thioamides into 1,2,4-thiadiazoles, which has implications for pharmaceutical chemistry (Chauhan et al., 2018).

Pesticide Development :

- Mao et al. (2012) synthesized N-tert-butyl-N′-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides with notable pesticidal activity (Mao et al., 2012).

Mosquito Larvicidal and Antibacterial Properties :

- Castelino et al. (2014) studied the larvicidal and antibacterial properties of novel thiadiazolotriazin-4-ones (Castelino et al., 2014).

Mécanisme D'action

Target of Action

2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties

Mode of Action

It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.

Biochemical Pathways

Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiadiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-tert-butyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBCDHYUFWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

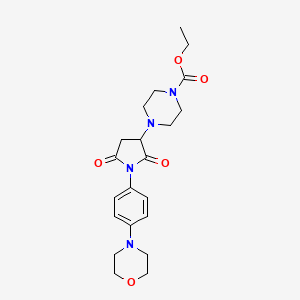

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

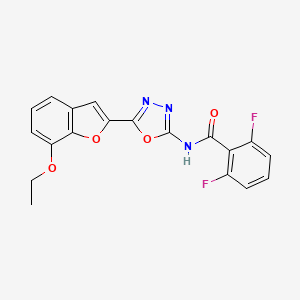

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)

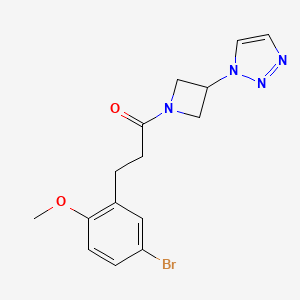

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

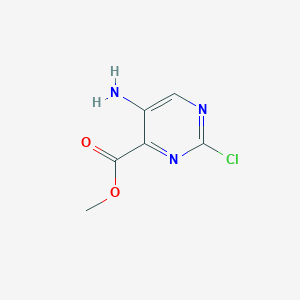

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)